molecular formula C20H26N2O5S B2814239 1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2309589-55-5

1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2814239
CAS No.: 2309589-55-5
M. Wt: 406.5
InChI Key: JRGCSYDEQAIPOU-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that features a unique combination of oxane, thiophene, and trimethoxyphenyl groups

Properties

IUPAC Name

1-[oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-24-15-11-14(12-16(25-2)19(15)26-3)21-20(23)22-18(17-5-4-10-28-17)13-6-8-27-9-7-13/h4-5,10-13,18H,6-9H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGCSYDEQAIPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NC(C2CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves a multi-step process:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using a tetrahydropyran derivative.

    Thiophene Introduction: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

    Urea Formation: The final step involves the reaction of the oxane-thiophene intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Phenyl derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the urea moiety suggests potential interactions with hydrogen-bonding sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

    1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

1-[(Oxan-4-yl)(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea is unique due to the combination of the oxane, thiophene, and trimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

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